![molecular formula C13H15N5O2S B2794868 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097902-90-2](/img/structure/B2794868.png)
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has drawn significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Scientific Research Applications
Metabolic Pathways and Disposition
One study reviews the metabolism of arylpiperazine derivatives, highlighting their N-dealkylation and subsequent transformations. While the specific compound is not directly mentioned, this research provides insights into the metabolic fate of structurally related arylpiperazine derivatives, which undergo extensive metabolism, including CYP3A4-dependent N-dealkylation leading to various biological effects due to their interaction with neurotransmitter receptors (Caccia, 2007).
Antimycobacterial Activity
Another study focuses on the anti-mycobacterial activity of piperazine analogues, particularly against Mycobacterium tuberculosis (MTB). This work emphasizes the structural-activity relationship (SAR) of piperazine-based compounds, which have shown potential against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, underscoring the versatility of piperazine as a medicinally significant scaffold in drug design (Girase et al., 2020).
Pharmacological Potential of Piperazine Derivatives
Further research provides an overview of piperazine derivatives for therapeutic use, reflecting on the structural diversity and pharmacological potential of these compounds across a range of therapeutic areas, including antipsychotic, antihistamine, and anticancer applications. This review points out the flexibility of piperazine as a building block in the development of drug-like molecules with diverse pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Analgesic and Anti-inflammatory Agents
Additionally, a review on triazole and thiadiazole derivatives reveals their significance in bioorganic and medicinal chemistry due to a broad spectrum of biological activities. These compounds, including structures similar to the query compound, show promise as analgesic and anti-inflammatory agents. The review suggests that heterocyclic systems containing triazole or thiadiazole fragments are valuable sources of new analgesic and/or anti-inflammatory drugs (Koval et al., 2022).
properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-13(10-7-11(20-15-10)9-1-2-9)18-5-3-17(4-6-18)12-8-14-21-16-12/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFUVJREANDITC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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